Solcitinib
Overview
Description
Solcitinib, also known as GSK2586184, is a selective Janus kinase 1 (JAK1) inhibitor. It was initially developed by GlaxoSmithKline for the treatment of various immune-mediated inflammatory diseases. The compound has shown potential in treating conditions such as ulcerative colitis, psoriasis, and other autoimmune disorders .
Mechanism of Action
Target of Action
Solcitinib, also known as GSK2586184 or GLPG0778, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a crucial component of the Janus Kinase–Signal Transducer and Activator of Transcription (JAK–STAT) pathway , which plays a significant role in intracellular signaling of cytokines of numerous cellular processes .
Mode of Action
As a JAK1 inhibitor, this compound competitively inhibits the enzymatic activity of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, leading to diminished cytokine actions and autoantibody secretion .
Biochemical Pathways
The JAK-STAT pathway is a critical signaling cascade that links cytokines, chemokines, and growth factors to the transcription of STAT-dependent genes . The pathway is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK1, this compound disrupts this pathway, leading to changes in these cellular processes .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activation of the JAK-STAT pathway . This results in diminished cytokine actions and autoantibody secretion , which can help to alleviate symptoms in conditions such as psoriasis and systemic lupus erythematosus .
Biochemical Analysis
Biochemical Properties
Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . This compound, by inhibiting JAK1, can influence these processes.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAK1. By inhibiting JAK1, this compound can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Solcitinib is synthesized through a series of chemical reactions involving the formation of heterocyclic scaffolds. The synthetic route typically involves the use of pyridine, pyrimidine, imidazole, indole, pyrazole, pyrrole, and triazine as starting materials . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Solcitinib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
In chemistry, it is used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes . In biology, solcitinib is used to investigate the effects of JAK1 inhibition on immune cell function and cytokine production . In medicine, this compound has been evaluated in clinical trials for the treatment of autoimmune diseases such as ulcerative colitis and psoriasis .
Comparison with Similar Compounds
Solcitinib is unique among JAK inhibitors due to its high selectivity for JAK1. Other similar compounds include tofacitinib, baricitinib, and ruxolitinib, which target multiple JAK isoforms . Tofacitinib inhibits JAK1, JAK2, and JAK3, while baricitinib primarily targets JAK1 and JAK2 . Ruxolitinib is a potent inhibitor of JAK1 and JAK2 . The selectivity of this compound for JAK1 makes it a promising candidate for the treatment of diseases where JAK1 plays a predominant role, potentially offering a better safety profile and fewer side effects compared to less selective JAK inhibitors .
Properties
IUPAC Name |
N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYACSQFXVMWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206163-45-2 | |
Record name | Solcitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOLCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of Solcitinib?
A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []
Q2: What evidence exists for this compound's efficacy in treating psoriasis?
A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.
Q3: What is the current status of this compound's development as a therapeutic agent?
A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.
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